N-Cyclohexyl-4-[({3-[(2-fluorophenyl)methyl]-3H-imidazo[4,5-C]pyridin-2-YL}sulfanyl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-4-[({3-[(2-fluorophenyl)methyl]-3H-imidazo[4,5-C]pyridin-2-YL}sulfanyl)methyl]benzamide is a complex organic compound with the following chemical formula: C₂₇H₂₈FN₅. It belongs to the class of heterocyclic compounds and exhibits intriguing pharmacological properties. Let’s explore its synthesis, reactions, applications, and more!
Preparation Methods
Synthetic Routes:
The synthesis of N-Cyclohexyl-4-[({3-[(2-fluorophenyl)methyl]-3H-imidazo[4,5-C]pyridin-2-YL}sulfanyl)methyl]benzamide involves several steps
-
Imidazo[4,5-C]pyridine Formation:
- Start with 2-aminopyridine.
- React it with an appropriate aldehyde (e.g., 2-fluorobenzaldehyde) to form the imidazo[4,5-C]pyridine ring.
-
Cyclohexylation:
- Protect the amino group with a suitable protecting group.
- Cyclohexylate the nitrogen atom using cyclohexyl bromide.
- Deprotect the amino group to obtain N-cyclohexyl-2-imidazo[4,5-C]pyridine.
-
Sulfanylation and Amide Formation:
- React N-cyclohexyl-2-imidazo[4,5-C]pyridine with thiol (e.g., thiophenol) to introduce the thioether group.
- Finally, amidate the thioether with benzoyl chloride to yield the target compound.
Industrial Production:
Industrial-scale production typically involves optimization of reaction conditions, purification, and scalability. Consult specialized literature or patents for detailed protocols.
Chemical Reactions Analysis
N-Cyclohexyl-4-[({3-[(2-fluorophenyl)methyl]-3H-imidazo[4,5-C]pyridin-2-YL}sulfanyl)methyl]benzamide participates in various chemical reactions:
Oxidation: It can undergo oxidative transformations, such as oxidation of the thioether group.
Reduction: Reduction of the imidazo[4,5-C]pyridine ring or other functional groups.
Substitution: Nucleophilic substitution reactions at the thioether sulfur.
Common Reagents: Reagents like hydrogen peroxide, reducing agents, and nucleophiles are relevant.
Major Products: The major products depend on the specific reaction conditions and functional groups involved.
Scientific Research Applications
N-Cyclohexyl-4-[({3-[(2-fluorophenyl)methyl]-3H-imidazo[4,5-C]pyridin-2-YL}sulfanyl)methyl]benzamide finds applications in:
Medicine: Investigated as a potential drug candidate due to its unique structure and biological activity.
Chemical Biology: Used as a probe to study cellular processes.
Industry: May serve as a precursor for other compounds.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
While N-Cyclohexyl-4-[({3-[(2-fluorophenyl)methyl]-3H-imidazo[4,5-C]pyridin-2-YL}sulfanyl)methyl]benzamide is unique, similar compounds include:
- Benzamide, N-(4-fluorophenyl)-3-bromo-
- Other imidazo[4,5-C]pyridine derivatives with varying substituents.
Properties
CAS No. |
903160-63-4 |
---|---|
Molecular Formula |
C27H27FN4OS |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
N-cyclohexyl-4-[[3-[(2-fluorophenyl)methyl]imidazo[4,5-c]pyridin-2-yl]sulfanylmethyl]benzamide |
InChI |
InChI=1S/C27H27FN4OS/c28-23-9-5-4-6-21(23)17-32-25-16-29-15-14-24(25)31-27(32)34-18-19-10-12-20(13-11-19)26(33)30-22-7-2-1-3-8-22/h4-6,9-16,22H,1-3,7-8,17-18H2,(H,30,33) |
InChI Key |
OLEQKDXYTWRGIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)CSC3=NC4=C(N3CC5=CC=CC=C5F)C=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.